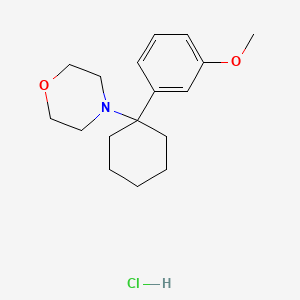
3-methoxy PCMo (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy PCMo (hydrochloride) is a dissociative anesthetic drug that belongs to the class of arylcyclohexylamines. It is structurally similar to phencyclidine and has been sold online as a designer drug .
Preparation Methods
The synthesis of 3-methoxy PCMo (hydrochloride) involves the reaction of cyclohexanone with morpholine in the presence of 1,2,3-triazole in toluene to yield a triazolyl intermediate . This intermediate is then further processed to obtain the final product.
Chemical Reactions Analysis
3-Methoxy PCMo (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, ethanol, and methanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy PCMo (hydrochloride) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methoxy PCMo (hydrochloride) involves the inhibition of NMDA receptors, similar to other dissociative anesthetics like phencyclidine . This inhibition leads to altered neurotransmission in the brain, particularly affecting the mesolimbic dopamine pathway . The compound also influences the levels of proteins such as CREB, deltaFosB, and brain-derived neurotrophic factor in the nucleus accumbens .
Comparison with Similar Compounds
3-Methoxy PCMo (hydrochloride) is similar to other arylcyclohexylamines such as:
Phencyclidine (PCP): Both compounds inhibit NMDA receptors, but 3-methoxy PCMo has a different substitution pattern on the phenyl ring.
4-Methoxy PCP: Similar to 3-methoxy PCMo, but with the methoxy group at the 4-position on the phenyl ring.
The uniqueness of 3-methoxy PCMo (hydrochloride) lies in its specific substitution pattern and its distinct pharmacological profile compared to other similar compounds .
Properties
CAS No. |
2756542-42-2 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-[1-(3-methoxyphenyl)cyclohexyl]morpholine;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-19-16-7-5-6-15(14-16)17(8-3-2-4-9-17)18-10-12-20-13-11-18;/h5-7,14H,2-4,8-13H2,1H3;1H |
InChI Key |
DWALDBAOKHWDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















